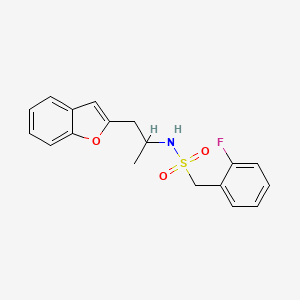
N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide, also known as BF-2.8, is a novel small molecule that has been synthesized for scientific research purposes. It is a potent and selective inhibitor of a specific protein target, and has shown promise in a variety of applications.8.
Wissenschaftliche Forschungsanwendungen
N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide has been shown to be a potent and selective inhibitor of a specific protein target, which makes it a valuable tool for scientific research. It has been used in a variety of applications, including cancer research, neuroscience, and drug discovery. N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been used to study the role of specific proteins in the brain.
Wirkmechanismus
N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide works by binding to a specific protein target and inhibiting its activity. The exact mechanism of action is still being studied, but it is believed that N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide binds to a specific site on the protein and prevents it from carrying out its normal function. This inhibition of protein activity can have a variety of downstream effects, depending on the specific protein target.
Biochemical and Physiological Effects:
N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces cell death. In the brain, it has been shown to affect neurotransmitter release and synaptic plasticity. N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide has also been shown to have anti-inflammatory effects, which could have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide is its high potency and selectivity for a specific protein target. This makes it a valuable tool for studying the role of specific proteins in biological processes. However, one limitation of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide is that it may not be suitable for all applications, as its effects may be specific to certain cell types or protein targets.
Zukünftige Richtungen
There are many potential future directions for research on N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide. One area of interest is in cancer research, where N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide could be used to develop new cancer treatments. Another area of interest is in neuroscience, where N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide could be used to study the role of specific proteins in the brain and develop new treatments for neurological disorders. Additionally, N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide could be modified to improve its selectivity or potency for specific protein targets, which could expand its potential applications.
Synthesemethoden
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide involves several steps, including the reaction of 2-benzofuran-1-ylpropan-2-amine with 2-fluorobenzaldehyde to form an intermediate compound, which is then reacted with methanesulfonyl chloride to yield the final product. The synthesis method has been optimized to yield high purity and high yield of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide.
Eigenschaften
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-13(10-16-11-14-6-3-5-9-18(14)23-16)20-24(21,22)12-15-7-2-4-8-17(15)19/h2-9,11,13,20H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZGXTURSSJBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-((2-(3,5-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2909919.png)
![1-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane](/img/structure/B2909920.png)
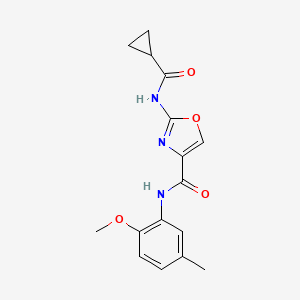
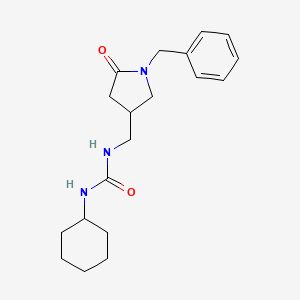
![2-bromo-3,4,5-trimethoxy-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2909925.png)
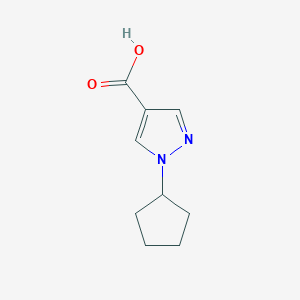
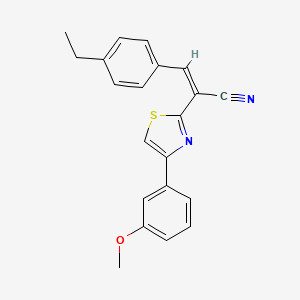
amino}-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2909930.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2909932.png)
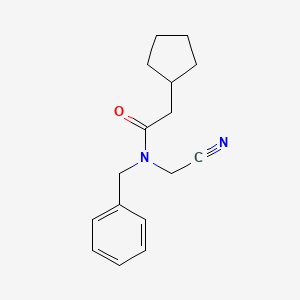
![1-(Prop-2-yn-1-yl)-4-{[6-(trifluoromethyl)pyridin-3-yl]sulfonyl}piperazine](/img/structure/B2909936.png)

![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2909940.png)